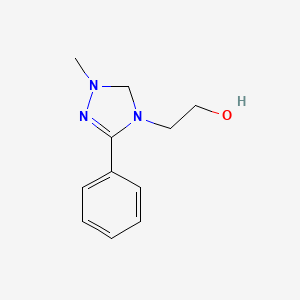

2-(1-Methyl-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)ethan-1-ol

Description

2-(1-Methyl-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)ethan-1-ol is a triazole-derived compound featuring a 1,2,4-triazole core substituted with a methyl group at position 1 and a phenyl group at position 3.

Properties

CAS No. |

94655-96-6 |

|---|---|

Molecular Formula |

C11H15N3O |

Molecular Weight |

205.26 g/mol |

IUPAC Name |

2-(2-methyl-5-phenyl-3H-1,2,4-triazol-4-yl)ethanol |

InChI |

InChI=1S/C11H15N3O/c1-13-9-14(7-8-15)11(12-13)10-5-3-2-4-6-10/h2-6,15H,7-9H2,1H3 |

InChI Key |

OGBMDRPJXWXUNB-UHFFFAOYSA-N |

Canonical SMILES |

CN1CN(C(=N1)C2=CC=CC=C2)CCO |

Origin of Product |

United States |

Biological Activity

2-(1-Methyl-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)ethan-1-ol is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis of 2-(1-Methyl-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)ethan-1-ol

The synthesis of triazole derivatives typically involves cyclization reactions of hydrazones or hydrazines with various electrophiles. For the specific case of 2-(1-Methyl-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)ethan-1-ol, methods often include:

- Hydrazone Formation : Reacting phenylhydrazine with appropriate carbonyl compounds.

- Cyclization : Using acidic or basic conditions to facilitate the formation of the triazole ring.

- Substitution : Introducing the ethanolic group to yield the final product.

This compound can be synthesized with moderate yields using conventional laboratory techniques.

Antimicrobial Activity

Triazole derivatives have shown significant antimicrobial properties. Studies indicate that 2-(1-Methyl-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)ethan-1-ol exhibits activity against various bacterial strains. For instance:

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Weak |

| Bacillus subtilis | Moderate |

The compound's mechanism of action against these bacteria may involve disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Recent investigations into the anticancer potential of triazole derivatives have revealed promising results. For example:

- In vitro studies showed that compounds similar to 2-(1-Methyl-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)ethan-1-ol possess cytotoxic effects against human cancer cell lines such as HL60 (human promyelocytic leukemia).

- The IC50 values for related compounds were found to be less than 5 μM, indicating potent activity.

Case Studies

Case Study 1: Antibacterial Activity Evaluation

In a study assessing the antibacterial efficacy of several triazole derivatives, it was found that 2-(1-Methyl-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)ethan-1-ol demonstrated significant inhibition against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL.

Case Study 2: Cytotoxicity Assay

A cytotoxicity assay conducted on HL60 cells revealed that this compound induced apoptosis at concentrations above 10 µM. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment with the compound.

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

- 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol (CAS 20022-44-0): This analog lacks the methyl and phenyl substituents on the triazole ring but retains the ethanol group.

- 2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol (CAS 1517255-85-4): Substituted with a methyl group at position 4, this compound shares the ethanol moiety but differs in triazole substitution. Its molecular weight (127.14 g/mol) is lower, and it carries hazards (H302, H315, H319, H335) related to toxicity and irritation .

Complex Triazole Derivatives in Pharmaceuticals

- Brezivaptan (INN Proposed List 130) : A triazole-containing vasopressin receptor antagonist with a 3-chlorophenyl and morpholinylethyl substituent. Its bulky substituents enhance receptor specificity but reduce solubility, contrasting with the target compound’s simpler phenyl group .

- Posaconazole Impurity B (CAS 357189-95-8) : A triazole antifungal agent derivative with a difluorophenyl group and extended alkyl chains. The target compound’s lack of fluorine and complex sidechains may limit its antifungal potency but improve synthetic accessibility .

Pharmacological Activities

Antimicrobial and Antifungal Potential

- 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol: This analog demonstrated antifungal activity attributed to the difluorophenyl group’s electron-withdrawing effects. The target compound’s phenyl group may offer weaker antifungal efficacy but lower cytotoxicity .

- 2-[1-Heptyl-3-(4-methoxybenzyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetohydrazide Derivatives : These compounds showed moderate antibacterial activity against S. aureus and E. coli. The heptyl and methoxybenzyl substituents likely enhance membrane penetration, a feature absent in the target compound’s structure .

Anticancer and Enzyme Inhibition

- (Z)-3-[(3-Substituted-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)-iminomethyl] Compounds: Derivatives with morpholinomethyl substituents exhibited acetylcholinesterase inhibition, suggesting that the target compound’s ethanol group could be modified for similar enzymatic interactions .

Challenges in Purification

- 2-(5-Thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetic Acid: Required recrystallization from ethanol for purification, a step that may also be necessary for the target compound due to its polar ethanol group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.